molecular formula C21H17Cl3N2O B11698715 1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol

1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol

Cat. No.: B11698715
M. Wt: 419.7 g/mol
InChI Key: FUHPNRVLZBWEGK-UHFFFAOYSA-N
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Description

1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol is a synthetic organic compound that features both a carbazole and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Carbazole Core: Starting with a suitable carbazole precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated carbazole can then be reacted with 3-chloroaniline under conditions that promote nucleophilic substitution.

    Alcohol Formation:

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol: can be compared with other carbazole derivatives or chlorophenyl compounds.

    Carbazole Derivatives: Compounds like 3,6-dichlorocarbazole or 9-ethylcarbazole.

    Chlorophenyl Compounds: Compounds such as 3-chloroaniline or 3,6-dichlorophenol.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H17Cl3N2O

Molecular Weight

419.7 g/mol

IUPAC Name

1-(3-chloroanilino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C21H17Cl3N2O/c22-13-2-1-3-16(8-13)25-11-17(27)12-26-20-6-4-14(23)9-18(20)19-10-15(24)5-7-21(19)26/h1-10,17,25,27H,11-12H2

InChI Key

FUHPNRVLZBWEGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O

Origin of Product

United States

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